molecular formula C17H20N2O4S B5420592 5-[(4-Methoxyphenyl)methyl-methylsulfamoyl]-2-methylbenzamide

5-[(4-Methoxyphenyl)methyl-methylsulfamoyl]-2-methylbenzamide

Cat. No.: B5420592
M. Wt: 348.4 g/mol
InChI Key: LNFGJWSRXWODDG-UHFFFAOYSA-N
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Description

5-[(4-Methoxyphenyl)methyl-methylsulfamoyl]-2-methylbenzamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a methoxyphenyl group, a methylsulfamoyl group, and a methylbenzamide moiety

Properties

IUPAC Name

5-[(4-methoxyphenyl)methyl-methylsulfamoyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-12-4-9-15(10-16(12)17(18)20)24(21,22)19(2)11-13-5-7-14(23-3)8-6-13/h4-10H,11H2,1-3H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFGJWSRXWODDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(C)CC2=CC=C(C=C2)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Methoxyphenyl)methyl-methylsulfamoyl]-2-methylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Nitration: The nitration of 2-methylbenzoic acid to introduce a nitro group.

    Reduction: Reduction of the nitro group to an amine group using a reducing agent such as tin(II) chloride.

    Sulfonation: Introduction of the methylsulfamoyl group through sulfonation using methylsulfonyl chloride.

    Coupling: Coupling of the sulfonated intermediate with 4-methoxybenzyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Methoxyphenyl)methyl-methylsulfamoyl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The sulfonamide group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

    Oxidation: Formation of 5-[(4-Hydroxyphenyl)methyl-methylsulfamoyl]-2-methylbenzamide.

    Reduction: Formation of 5-[(4-Methoxyphenyl)methyl-methylamino]-2-methylbenzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(4-Methoxyphenyl)methyl-methylsulfamoyl]-2-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(4-Methoxyphenyl)methyl-methylsulfamoyl]-2-methylbenzamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or modulate receptor activity. This can lead to various biological effects, such as inhibition of bacterial growth or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

  • **5-[(4-Methoxyphenyl)methyl-methylsulfamoyl]-2-methylbenzamide
  • **5-[(4-Methoxyphenyl)methyl-methylsulfamoyl]-2-methylbenzoic acid
  • **5-[(4-Methoxyphenyl)methyl-methylsulfamoyl]-2-methylbenzylamine

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, potency, and selectivity in various applications.

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